molecular formula C16H32NO6P B13811560 D-Erythro-sphingosine-1-phosphate,N-octanoyl

D-Erythro-sphingosine-1-phosphate,N-octanoyl

Cat. No.: B13811560
M. Wt: 365.40 g/mol
InChI Key: BDLMAKNUEZQMJE-OVNLOREASA-N
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Description

D-Erythro-sphingosine-1-phosphate,N-octanoyl (C26H49NO7P, MW 490.5–505.35) is a sphingolipid derivative characterized by an octanoyl (C8) acyl chain linked to the sphingosine backbone and a phosphate group at the 1-position . This structural modification enhances its lipophilicity compared to shorter-chain analogs (e.g., C2-ceramide), facilitating improved cellular uptake and membrane integration . The compound is synthesized through N-acylation of sphingosine followed by phosphorylation, with purity verified via TLC and MS . It is soluble in chloroform:methanol mixtures and stored at -20°C .

Functionally, sphingosine-1-phosphate (S1P) derivatives like this compound are critical in cellular signaling, influencing processes such as apoptosis, proliferation, and immune response via S1P receptors (e.g., Edg-1) . The octanoyl chain balances lipophilicity and solubility, making it a versatile tool for studying lipid-mediated pathways .

Properties

Molecular Formula

C16H32NO6P

Molecular Weight

365.40 g/mol

IUPAC Name

[(E,2R,3S)-3-hydroxy-2-(octanoylamino)oct-4-enyl] dihydrogen phosphate

InChI

InChI=1S/C16H32NO6P/c1-3-5-7-8-10-12-16(19)17-14(13-23-24(20,21)22)15(18)11-9-6-4-2/h9,11,14-15,18H,3-8,10,12-13H2,1-2H3,(H,17,19)(H2,20,21,22)/b11-9+/t14-,15+/m1/s1

InChI Key

BDLMAKNUEZQMJE-OVNLOREASA-N

Isomeric SMILES

CCCCCCCC(=O)N[C@H](COP(=O)(O)O)[C@H](/C=C/CCC)O

Canonical SMILES

CCCCCCCC(=O)NC(COP(=O)(O)O)C(C=CCCC)O

Origin of Product

United States

Preparation Methods

Chemical Synthesis via Phosphoramidite Chemistry

One established chemical approach to synthesize D-erythro-sphingosine-1-phosphate derivatives, including N-octanoyl analogues, starts from commercially available D-erythro-sphingosine. The phosphate group is introduced using phosphoramidite chemistry, specifically employing bis(2-cyanoethyl)-N,N-diisopropylamino-phosphoramidite as the phosphorylating reagent. This method proceeds through three main steps:

  • Protection and activation of the sphingosine hydroxyl groups.
  • Phosphorylation with the phosphoramidite reagent.
  • Deprotection and purification to yield the phosphorylated sphingoid base.

This route achieves overall yields between 32% and 39% and is applicable to various sphingoid bases, including those with N-acyl modifications such as octanoyl groups.

Enzymatic Preparation via Sphingosine Kinase

An alternative and biologically relevant method involves enzymatic phosphorylation of sphingosine derivatives using sphingosine kinase 1 (SPHK1). In this method:

  • N-octanoyl-sphingosine is incubated with recombinant human sphingosine kinase 1 in a buffered solution containing MgCl2, ATP (including radiolabeled γ-32P-ATP for tracing), and stabilizing agents.
  • The reaction proceeds at 33–35 °C for 1–2 hours.
  • Post-reaction, organic extraction and phase separation isolate the phosphorylated product.

Optimization studies revealed that 0.10 μg of kinase per 1.11 MBq scale reaction yields approximately 50% conversion within one hour, with radiochemical purity of 94–99% and yields of 36–50%. This enzymatic method offers reproducibility, scalability, and avoids the complexity of cell lysate preparations.

Synthesis of N-Acylated Analogues (Including N-Octanoyl) via N-Acylation

Following phosphorylation, N-acylation is performed to introduce the octanoyl moiety:

  • The phosphorylated sphingosine intermediate is neutralized.
  • N-acylation is carried out using activated esters such as p-nitrophenyl octanoate or octanoyl chloride in suitable solvents (e.g., DMF/CH2Cl2).
  • The reaction conditions are controlled to favor selective acylation at the amino group without affecting the phosphate or hydroxyl groups.
  • Final deprotection steps remove protecting groups (e.g., Boc, MOM) to yield the target compound.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Enzymes Reaction Conditions Yield (%) Purity (%) Notes
Phosphoramidite Chemistry D-erythro-sphingosine Bis(2-cyanoethyl)-N,N-diisopropylamino-phosphoramidite Multi-step, room temp to mild heating 32–39 Not specified Chemical phosphorylation with moderate yield; suitable for various sphingoid bases
Enzymatic Phosphorylation N-octanoyl-sphingosine Recombinant human sphingosine kinase 1, ATP, MgCl2 33–35 °C, 1–2 h 36–50 94–99 High purity, scalable, reproducible; avoids cell lysate complexity
N-Acylation Post-Phosphorylation Phosphorylated sphingosine p-Nitrophenyl octanoate or octanoyl chloride DMF/CH2Cl2, room temp to mild heating Good yield Not specified Selective N-acylation to introduce octanoyl group; requires careful deprotection

Chemical Reactions Analysis

Types of Reactions

D-Erythro-sphingosine-1-phosphate,N-octanoyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sphingosine-1-phosphate derivatives, while reduction can yield dihydrosphingosine-1-phosphate .

Scientific Research Applications

Immunomodulation

S1P is recognized for its immunomodulatory effects, particularly in the context of autoimmune diseases. Research has demonstrated that S1P receptor modulators, such as ozanimod and fingolimod, can significantly alter lymphocyte trafficking and reduce inflammation in conditions like multiple sclerosis (MS). These drugs have been shown to downregulate S1P receptor 1 (S1PR1) on lymphocytes, leading to decreased immune cell egress from lymphoid tissues .

  • Case Study : In clinical trials, ozanimod has been effective in treating relapsing forms of MS by selectively modulating S1PRs, demonstrating reduced disease activity and improved patient outcomes .

Neuroprotection

The neuroprotective properties of S1P have been extensively studied in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. S1P signaling has been implicated in promoting neuronal survival and enhancing synaptic plasticity.

  • Case Study : Fingolimod has shown promise in preclinical models by reducing amyloid-beta accumulation and improving cognitive function in Alzheimer's models .

Cardiovascular Health

S1P plays a vital role in cardiovascular health by regulating vascular integrity and endothelial function. It promotes angiogenesis and protects against ischemic injury.

  • Case Study : In a porcine model of ischemia-reperfusion injury, activation of S1PRs with fingolimod reduced myocardial infarct size and improved cardiac function, highlighting the therapeutic potential of S1P in cardiovascular diseases .

Research Findings

Numerous studies have elucidated the diverse roles of S1P in cellular signaling:

  • Cell Migration : S1P enhances the migratory capacity of various cell types, including fibroblasts and endothelial cells, which is crucial for wound healing and tissue repair .
  • Cell Survival : By activating specific receptors, S1P promotes cell survival under stress conditions, contributing to tissue homeostasis .
  • Angiogenesis : S1P stimulates endothelial cell proliferation and tube formation, which are essential for new blood vessel formation during tissue regeneration .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key Compounds for Comparison :

Sphingosine (SPH) : Base structure lacking acyl and phosphate groups.

Sphingosine-1-phosphate (S1P): Phosphorylated but non-acylated.

N-Acetyl-D-erythro-sphingosine (C2-Ceramide) : Short-chain (C2) acyl group.

N-Octanoyl ceramide-1-phosphate (C8-Ceramide-1-P): Octanoyl acyl chain with ceramide-1-phosphate.

FTY720-P : Synthetic S1P analog with phenylalkyl chain.

Table 1: Structural and Physicochemical Comparison
Compound Molecular Formula Molecular Weight Acyl Chain Phosphate LogP Solubility Key Features
D-Erythro-S1P,N-octanoyl C26H49NO7P 490.5–505.35 C8 Yes 2.76 Chloroform:methanol Balanced lipophilicity
Sphingosine (SPH) C18H37NO2 299.5 None No ~3.5 Organic solvents Base structure
S1P C18H38NO5P 379.5 None Yes ~1.2 Methanol/water Receptor agonist
C2-Ceramide C20H39NO3 341.5 C2 No ~1.5 DMSO Apoptosis inducer
C8-Ceramide C26H51NO3 425.7 C8 No ~4.0 Chloroform Membrane integration
C8-Ceramide-1-P C26H50NO7P 519.7 C8 Yes ~3.0 Chloroform:methanol Ceramide pathway modulation
FTY720-P C23H40NO5P 465.5 Phenyl-C16 Yes ~5.2 Methanol S1P receptor modulator

Notes:

  • Lipophilicity: The octanoyl group in D-Erythro-S1P,N-octanoyl increases LogP (2.76) compared to S1P (1.2) but remains lower than C8-Ceramide (4.0) due to the polar phosphate group .
  • Solubility : Phosphorylation enhances water solubility in S1P derivatives, but the C8 chain limits aqueous solubility compared to C2 analogs .

Key Findings :

  • D-Erythro-S1P,N-octanoyl exhibits dual roles: extracellular signaling via Edg-1 and intracellular modulation of TRP channels, similar to S1P but with prolonged activity due to improved membrane retention .
  • Unlike C8-Ceramide, which is pro-apoptotic, the phosphate group in D-Erythro-S1P,N-octanoyl confers anti-apoptotic effects by activating survival pathways .
  • FTY720-P shows stronger immunosuppressive effects than natural S1P derivatives due to irreversible receptor internalization .

Q & A

Q. How can researchers verify the structural integrity of D-Erythro-sphingosine-1-phosphate, N-octanoyl during synthesis?

Q. What assays are recommended to quantify D-Erythro-sphingosine-1-phosphate, N-octanoyl in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. For example:
  • Sample Preparation : Lipid extraction via Bligh-Dyer or solid-phase extraction (SPE) to isolate sphingolipids.
  • Chromatography : Reverse-phase C18 columns with mobile phases of methanol/water containing 0.1% formic acid.
  • Detection : Multiple reaction monitoring (MRM) for transitions like m/z 506.3 → 264.1 (precursor → product ion) . Internal standards (e.g., deuterated S1P) improve accuracy.

Advanced Research Questions

Q. How does N-octanoyl acylation influence the bioavailability and receptor specificity of D-Erythro-sphingosine-1-phosphate compared to endogenous S1P?

  • Methodological Answer : The N-octanoyl chain enhances lipophilicity , increasing membrane permeability and cellular uptake. This contrasts with endogenous S1P (C18 chain), which relies on transporters like Spns2. Receptor specificity can be tested via:
  • In vitro binding assays : Radiolabeled N-octanoyl S1P competed against endogenous S1P for EDG family receptors (e.g., EDG-1, EDG-3) .

  • Knockout models : Compare signaling in EDG receptor-deficient cells (e.g., EDG-1<sup>-/-</sup>) to wild-type using calcium mobilization or ERK phosphorylation assays .

    • Key Finding :
      N-octanoyl S1P activates EDG-1 and EDG-3 but shows reduced affinity for EDG-5 compared to endogenous S1P, suggesting chain-length-dependent receptor selectivity .

Q. What experimental strategies address contradictory data on N-octanoyl S1P’s role in apoptosis versus survival pathways?

  • Methodological Answer : Contradictions often arise from cell-type-specific responses or concentration-dependent effects. Resolve via:

Dose-response profiling : Test concentrations from 0.1–10 µM in primary vs. cancer cells.

Pathway inhibition : Use sphingosine kinase inhibitors (e.g., SKI-II) to block S1P synthesis, or siRNA targeting pro-survival genes (e.g., Bcl-2).

Q. How can researchers model the interaction of N-octanoyl S1P with transient receptor potential (TRP) channels?

  • Methodological Answer : Use patch-clamp electrophysiology to measure ion currents in TRPV1- or TRPM8-expressing HEK293 cells. Pre-treat cells with N-octanoyl S1P (0.5–2 µM) and stimulate with channel agonists (e.g., capsaicin for TRPV1). Compare to endogenous S1P to assess potency differences .

  • Key Finding : N-octanoyl S1P inhibits TRPV1 at lower concentrations (IC50 ~0.8 µM) than endogenous S1P (IC50 ~2.5 µM), likely due to enhanced membrane partitioning .

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